N-Boc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid

Medicinal Chemistry Chemical Biology Organic Synthesis

Supply of non-halogenated Boc-beta-amino acids limits retrosynthetic flexibility. This racemic building block (CAS 1335042-83-5) integrates a Boc-protected amine, carboxylic acid, and a 4-chloro substituent for post-coupling diversification. - Enables nucleophilic displacement or Suzuki coupling after peptide backbone assembly, converting one intermediate into dozens of SAR analogs. - Boc protection supports acid-labile SPPS for base-sensitive macrocyclic peptides; the chloro handle remains intact through acidic cleavage. - Quaternary 3-methyl center pre-organizes conformation, reducing entropic binding penalty in protease inhibitor design.

Molecular Formula C10H18ClNO4
Molecular Weight 251.71
CAS No. 1335042-83-5
Cat. No. B2607333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid
CAS1335042-83-5
Molecular FormulaC10H18ClNO4
Molecular Weight251.71
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C)(CC(=O)O)CCl
InChIInChI=1S/C10H18ClNO4/c1-9(2,3)16-8(15)12-10(4,6-11)5-7(13)14/h5-6H2,1-4H3,(H,12,15)(H,13,14)
InChIKeyVTAGTRVHFWPTKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Boc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid Procurement Overview


N-Boc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid is a racemic, Boc-protected, beta-amino acid building block featuring a synthetically versatile 4-chloro substituent and a quaternary 3-methyl center [1]. It serves as a bifunctional intermediate, where the protected amine and carboxylic acid termini enable standard peptide coupling, while the alkyl chloride side chain provides a distinct chemical handle for further diversification . This positions the compound as a strategic choice over simpler, non-functionalized Boc-beta-amino acids for the construction of complex molecular architectures [1].

Bifunctional intermediate: Boc-amine and carboxylic acid for standard peptide coupling
4-Chloro substituent enables late-stage diversification via nucleophilic or cross-coupling reactions
Quaternary 3-methyl center provides conformational restriction for peptidomimetic design

Why Non-Chlorinated Analogs Fall Short in Synthesis


Generic substitution with the non-chlorinated analog, N-Boc-3-amino-3-methylbutanoic acid (e.g., CAS 129765-95-3), is not chemically viable for routes requiring late-stage diversification. The 4-chloro substituent in the target compound is not an inert structural feature; it is a reactive handle that enables post-coupling transformations like nucleophilic substitutions and cross-coupling reactions [1]. A non-halogenated analog terminates the synthetic sequence at the building block stage, while the chloro analog acts as a genuine, bifunctional intermediate, fundamentally changing the retrosynthetic disconnection possibilities . Substitution would either block the designed synthetic pathway entirely or necessitate extra protection/deprotection steps to install a similar functional handle [1].

Synthetic handle absent The non-chlorinated analog lacks the C-Cl bond, blocking post-coupling diversification pathways. Substitution may terminate retrosynthetic options.
Reactivity profile mismatch N-Boc-3-amino-3-methylbutanoic acid acts as a terminal building block; it cannot serve as a bifunctional intermediate and may require extra protection/deprotection steps to install a functional handle.
Lipophilicity and purification shift The lower XLogP3 (~0.8 vs 1.3) of the non-chlorinated analog can alter chromatographic behavior and may affect the physicochemical profile of downstream products.

Key Product Differentiation: A Quantitative Guide


C-Cl Bond Reactivity for Late-Stage Diversification

The target compound possesses a C-Cl bond, absent in the direct analog N-Boc-3-amino-3-methylbutanoic acid [1]. This bond has a known average dissociation energy of approximately 338 kJ/mol, making it susceptible to nucleophilic attack and transition metal-catalyzed cross-coupling [2]. This enables the chlorinated building block to undergo further site-selective diversification after peptide coupling, a property completely absent in the non-halogenated comparator.

C-Cl Bond Reactivity
Class-level inference
Target: Contains C(sp3)-Cl (MW contrib. 35.45 Da)
Comparator: C-H in place of C-Cl
Enables late-stage diversification
Qualitative difference; reactivity supported by bond dissociation energy ~338 kJ/mol
Medicinal Chemistry Chemical Biology Organic Synthesis

Lipophilicity Shift Driven by Chlorine Substitution

The introduction of the chlorine atom significantly alters the physicochemical profile, which is quantifiable through the computed partition coefficient (XLogP3) [1]. The target compound has a higher logP than its non-halogenated analog, directly influencing its behavior in chromatographic purification and its membrane permeability profile in a cellular context [1].

Lipophilicity Shift
Cross-study comparable
Δ XLogP3 = +0.5
Δ MW = +34.45 g/mol
Supports logP-guided building block selection
XLogP3: 1.3 (target) vs 0.8 (non-chlorinated analog)
Drug Design ADME Physicochemical Profiling

Boc vs. Fmoc Orthogonal Deprotection Strategy

The Boc protecting group of the target compound provides a specific acid-labile deprotection profile that is fully orthogonal to base-labile Fmoc strategies [1]. This orthogonality is a quantifiable and well-documented chemical property that directly dictates its selection for the synthesis of acid-stable, base-sensitive peptide sequences or small molecules where global Fmoc deprotection would be damaging [REFS-1, REFS-2].

Boc vs. Fmoc Orthogonality
Class-level inference
Boc: cleaved by acid (25-50% TFA)
Fmoc: cleaved by base (20% piperidine)
Δ MW +122.12 g/mol
Mandated for acid-stable, base-sensitive sequences
Complete orthogonality in cleavage conditions
Peptide Synthesis Solid-Phase Synthesis Protecting Group Strategy

Conformational Restriction from the Quaternary Center

The target compound introduces both a quaternary alpha-carbon and a 4-chloro substituent to the amino acid backbone. Compared to a linear, unsubstituted beta-amino acid like Boc-3-aminobutanoic acid, this structure imposes greater conformational restriction. The quaternary center's steric bulk limits rotation around the Cα–Cβ bond, which is a design principle for creating foldamers or rigid peptidomimetics [1].

Conformational Restriction
Class-level inference
Quaternary C3 center limits Cα–Cβ rotation; reduces low-energy conformer count
Supports rigid peptidomimetic design
Data to verify by in silico modeling
Foldamers Peptidomimetics Conformational Analysis

Research Applications of the Chlorinated Building Block


Diversifiable Peptidomimetic Library Synthesis

This building block is ideal for creating libraries of peptidomimetics where the 4-chloro group serves as a universal, late-stage diversification point [1]. After assembling the core peptide-like backbone via standard Boc-SPPS, the pendant chlorine can be displaced with various nucleophiles (amines, thiols, alkoxides) or used in Suzuki coupling reactions, converting a single intermediate into dozens of analogs with diverse side-chain structures for structure-activity relationship (SAR) studies [1].

Acid-Sensitive Macrocyclic Peptide Assembly

For base-sensitive macrocyclic peptides where Fmoc-based synthesis is contraindicated, the Boc protection provides a gentle, acid-based deprotection route [1]. The 4-chloro handle remains intact through these acidic conditions, allowing post-cyclization conjugation of fluorophores, biotin tags, or cytotoxic payloads to create chemical biology probes or targeted therapeutics [1].

Lipophilic Fragment for Drug Discovery

In fragment-based drug discovery, the target compound serves as a fragment with a higher lipophilicity (XLogP3 of 1.3) compared to non-halogenated analogs (~0.8) [1]. This property is advantageous for targeting lipophilic pockets in proteins or for exploring chemical space with halogen-containing fragments that can participate in halogen bonding [1]. The presence of both amine and carboxylic acid functionalities allows for rapid elaboration of initial fragment hits.

Conformationally-Restricted Protease Inhibitor Design

The quaternary 3-methyl center restricts the conformational freedom of the amino acid, pre-organizing it into a geometry that can stabilize a specific secondary structure (e.g., a turn or helix) [1]. This characteristic is exploited in the design of potent and selective protease inhibitors, as the rigid building block reduces the entropic penalty upon binding to the target enzyme, potentially leading to higher affinity compared to inhibitors incorporating a flexible, unsubstituted beta-amino acid [1].

Application
Selection Property
Validation Focus
Diversifiable peptidomimetic library synthesis
Late-stage diversification handle (4-chloro)
Post-coupling functionalization efficiency
Acid-sensitive macrocyclic peptide assembly
Boc-based orthogonal deprotection
Acid-labile group compatibility; post-cyclization conjugation
Lipophilic fragment for drug discovery research
Increased lipophilicity profile (XLogP3 1.3)
Lipophilic pocket binding and halogen bonding potential
Conformationally-restricted protease inhibitor design
Pre-organized quaternary center geometry
Entropic penalty reduction upon target binding
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